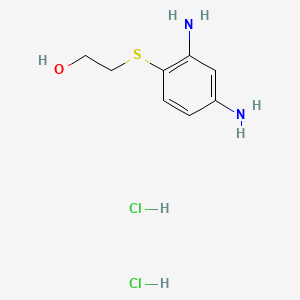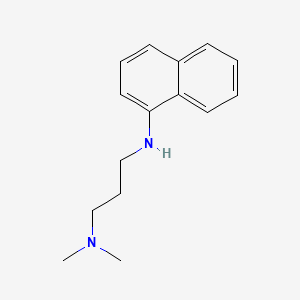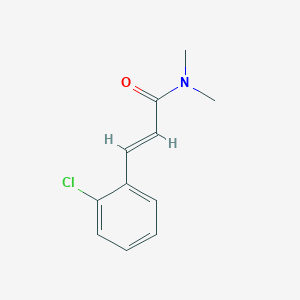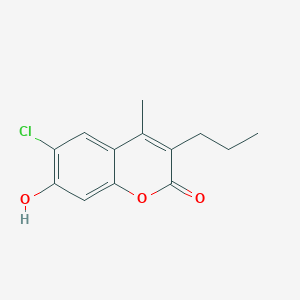
2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine is an organic compound belonging to the class of perimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-2-phenyl-vinyl ketone and 1,8-diaminonaphthalene.
Condensation Reaction: The ketone undergoes a condensation reaction with 1,8-diaminonaphthalene in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, under reflux conditions.
Cyclization: The intermediate product formed undergoes cyclization to yield the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-quinazoline
- 2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-benzimidazole
- 2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-indole
Uniqueness
2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine is unique due to its specific structural features, such as the perimidine ring system and the presence of a phenyl-vinyl group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C20H18N2 |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2-[(E)-1-phenylprop-1-en-2-yl]-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C20H18N2/c1-14(13-15-7-3-2-4-8-15)20-21-17-11-5-9-16-10-6-12-18(22-20)19(16)17/h2-13,20-22H,1H3/b14-13+ |
InChI-Schlüssel |
FPQYEELVLYFGBJ-BUHFOSPRSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1)/C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11997865.png)
![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
![2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11997878.png)
![4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997887.png)

